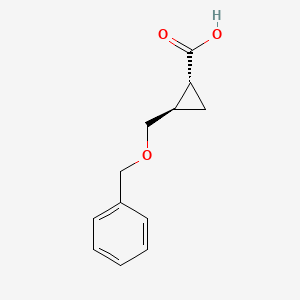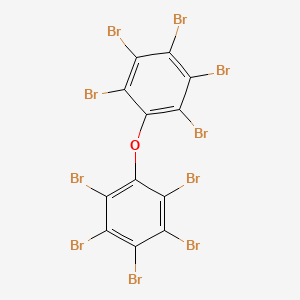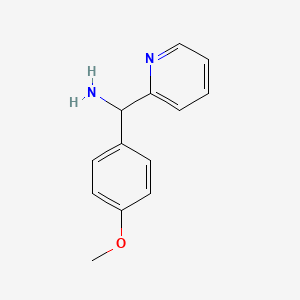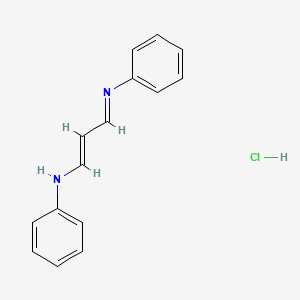![molecular formula C6H7NO B6593467 (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile CAS No. 578715-78-3](/img/structure/B6593467.png)
(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile” is a type of organic compound known as a nitrile . Nitriles are organic compounds that have a -C≡N functional group . They are often used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . For example, NMR (Nuclear Magnetic Resonance) and X-ray diffraction are commonly used .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, nitriles are known to undergo several types of reactions. They can be hydrolyzed to carboxylic acids, reduced to primary amines, and can react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Mechanism of Action
Mode of Action
The mode of action of 1-oxaspiro[2.3]hexane-5-carbonitrile involves a prototropic isomerization . This compound, along with its methyl derivative, undergoes isomerization into the corresponding 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives when treated with lithium diisopropylamide in an aprotic medium .
Advantages and Limitations for Lab Experiments
One advantage of using (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile in lab experiments is its relatively simple synthesis process, which makes it accessible to researchers. Additionally, this compound has been found to exhibit potent biological activities at low concentrations, which can make it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways or processes.
Future Directions
There are several future directions for research on (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Another promising direction is the exploration of this compound as a potential treatment for other diseases, such as neurodegenerative disorders or viral infections. Finally, the development of this compound derivatives with improved solubility or potency could lead to the development of new drugs with therapeutic potential.
Synthesis Methods
The synthesis of (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile involves a multi-step process that has been refined over the years. One of the most commonly used methods involves the reaction of a cyclohexanone derivative with a cyanoacetic acid derivative in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound. Other methods, such as the use of organometallic reagents, have also been explored for the synthesis of this compound.
Scientific Research Applications
(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. Its ability to inhibit the growth of cancer cells has been of particular interest to researchers. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
properties
IUPAC Name |
1-oxaspiro[2.3]hexane-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBUEBVWQOCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)


![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)
![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)




